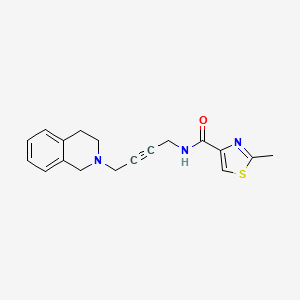
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide is an intricate chemical compound often explored in scientific research for its unique structural properties and potential applications. Its multifaceted nature offers a wide array of possibilities in various fields of study, from chemistry to medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide involves a multi-step process. Typically, the reaction begins with the formation of the 3,4-dihydroisoquinoline moiety, followed by the attachment of a but-2-yn-1-yl group. The final steps include the introduction of the thiazole ring and carboxamide functionality. Reaction conditions usually involve the use of strong bases such as sodium hydride and catalysts like palladium to facilitate coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound demands careful control of reaction parameters to ensure high yield and purity. This typically involves large-scale synthesis in batch reactors, where the reagents are introduced sequentially, and the reaction conditions are meticulously monitored to avoid side reactions and ensure complete conversion of intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromic acid.
Reduction: Reduction can be achieved with hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules due to its rich functional groups.
Biology: Studied for its interactions with various biological pathways, possibly acting as a ligand for certain receptors.
Medicine: Potential therapeutic agent due to its unique structure, with research focusing on its efficacy and safety in treating specific conditions.
Industry: Possible use in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets. For instance, it may bind to particular enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways critical to the organism's function.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,3-dihydroisoquinolin-1(2H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-ethylthiazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide stands out due to its specific combination of functional groups, which confer distinctive chemical reactivity and biological activity. This uniqueness makes it a valuable subject of study for developing new therapeutic agents and materials.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-14-20-17(13-23-14)18(22)19-9-4-5-10-21-11-8-15-6-2-3-7-16(15)12-21/h2-3,6-7,13H,8-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCSWZQTTJFAKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














